molecular formula C7H9ClN2O B8355966 4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one

4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one

Cat. No.: B8355966
M. Wt: 172.61 g/mol
InChI Key: AQVAHQSCJXDYRU-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-6-(methylamino)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-1-methyl-6-(methylamino)pyridin-2-one

InChI

InChI=1S/C7H9ClN2O/c1-9-6-3-5(8)4-7(11)10(6)2/h3-4,9H,1-2H3

InChI Key

AQVAHQSCJXDYRU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=O)N1C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of LiOH (2N, 400 mmol, 200 mL) was slowly added at 0° C. to a stirring solution of example 31c (16.0 g, 65.6 mmol) in MeOH/THF (200 mL/100 mL). The reaction mixture was allowed to warm to room temperature and stirred for 43 h. The solution was adjusted to neutral pH with 1N HCl and extracted with EtOAc. The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to give 6.8 g (60%) of clean desired product as an off-white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.87 (q, 1H, J=4.4 Hz), 5.63 (s, 1H), 5.35 (s, 1H), 3.25 (s, 3H), 2.72 (d, 3H, J=4.4 Hz). MS (ES) [m+H] calc'd for C7H9ClN2O, 173, 175; found 173, 175.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
solution
Quantity
16 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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